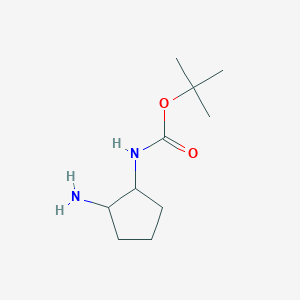

tert-Butyl (2-aminocyclopentyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-aminocyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDIBGWURAVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627464 | |

| Record name | tert-Butyl (2-aminocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193388-07-6 | |

| Record name | 1,1-Dimethylethyl N-(2-aminocyclopentyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-aminocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (2-aminocyclopentyl)carbamate CAS number and properties

An In-depth Technical Guide to tert-Butyl (2-aminocyclopentyl)carbamate

This guide provides a comprehensive overview of this compound, a versatile building block in modern organic and medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Introduction

This compound is a carbamate-protected diamine derivative of cyclopentane. The presence of two amine groups, one of which is protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable intermediate in the synthesis of more complex molecules. The specific stereochemistry of the amino and carbamate groups on the cyclopentane ring gives rise to several different isomers, each with unique properties and applications. This guide will cover the properties of the general structure as well as specific, commercially available stereoisomers.

Chemical and Physical Properties

The general properties of this compound are summarized below. It is important to note that while the molecular formula and weight are the same for all stereoisomers, physical properties such as melting point, boiling point, and optical activity will vary.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3][4] |

| Molecular Weight | 200.28 g/mol | [1][2][3][4] |

| Physical Form | Solid |

Table 2: CAS Numbers of Common Stereoisomers

| Stereoisomer | CAS Number |

| tert-Butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | 445479-01-6[1][4] |

| tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate | 586961-34-4[2] |

| tert-Butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | 1016971-66-6 |

| tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | 774212-81-6[3] |

| tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 |

| This compound (unspecified stereochemistry) | 1193388-07-6 |

Table 3: Reported Physical Properties of Specific Isomers and Related Compounds

| Compound | Property | Value | Source(s) |

| tert-Butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | Boiling Point | 304.2±31.0 °C (Predicted) | [5] |

| Density | 1.04±0.1 g/cm³ (Predicted) | [5] | |

| pKa | 12.25±0.40 (Predicted) | [5] | |

| tert-Butyl carbamate (related compound) | Melting Point | 105 - 109 °C | [6][7][8] |

Synthesis

A practical synthetic route to trans-tert-butyl-2-aminocyclopentylcarbamate has been developed, which allows for the production of multigram quantities of both enantiomers without the need for chromatography.[9] The general workflow for this synthesis is outlined below.

Experimental Protocol: Synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate

A short and practical synthesis involves the opening of a tosyl-activated cyclopentene aziridine.[9] The racemic mixture of trans-tert-butyl-2-aminocyclopentylcarbamate can then be resolved into its constituent enantiomers using 10-camphorsulfonic acid.[9]

Caption: Synthetic workflow for trans-tert-butyl-2-aminocyclopentylcarbamate.

Applications in Research and Drug Development

This compound and its various isomers are valuable in several areas of chemical research and development:

-

Chiral Ligands: The optically active forms of this compound can serve as scaffolds for the creation of chiral ligands used in asymmetric catalysis.[9]

-

Peptide Nucleic Acids (PNAs): It has potential utility as a modified backbone unit for peptide nucleic acids.[9]

-

Building Block for Biologically Active Molecules: The compound serves as a crucial building block in the synthesis of biologically active molecules and drug candidates.[2] For instance, the (1S,2S)-configuration is important for binding to the S1 pocket of dipeptidyl peptidase-IV (DPP-IV), making it a target for the development of DPP-IV inhibitors.[2]

-

Organic Synthesis: The Boc-protected amine allows for selective reactions at the unprotected amine group, making it a versatile intermediate in multi-step organic syntheses.[2]

Safety and Handling

The safety data for this compound itself is not extensively detailed. However, safety information for the related compound tert-butyl carbamate and some isomers provides guidance.

Table 4: Hazard Statements and Precautionary Measures for a Related Isomer

| Isomer | Hazard Statements | Precautionary Statements | Source |

| tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

General Handling Recommendations:

-

Handle in accordance with good industrial hygiene and safety practices.[6]

-

Use in a well-ventilated area.[6]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Store in a dry, cool, and well-ventilated place with the container tightly closed.[6]

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.[6]

-

Skin: Wash off immediately with plenty of water for at least 15 minutes.[6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[6]

In all cases of significant exposure, seek medical attention.[6]

Conclusion

This compound is a key chemical intermediate with significant potential in various fields, particularly in the development of pharmaceuticals and chiral materials. The ability to synthesize specific stereoisomers allows for fine-tuning of molecular properties for targeted applications. Researchers and developers should pay close attention to the specific isomer being used, as this will have a profound impact on the outcome of their work. Proper safety precautions are essential when handling this and related chemical compounds.

References

- 1. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate 97% | CAS: 445479-01-6 | AChemBlock [achemblock.com]

- 2. tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate | 586961-34-4 | Benchchem [benchchem.com]

- 3. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | CAS: 774212-81-6 | ChemNorm [chemnorm.com]

- 4. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | C10H20N2O2 | CID 45091940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl (1R,2R)-2-aMinocyclopentylcarbaMate | 1016971-66-6 [amp.chemicalbook.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

(1S,2S)-tert-Butyl (2-aminocyclopentyl)carbamate: A Chiral Building Block for Drug Discovery and Asymmetric Synthesis

(1S,2S)-tert-Butyl (2-aminocyclopentyl)carbamate is a chiral diamine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Its rigid cyclopentane scaffold and defined stereochemistry make it a valuable component in the design of chiral ligands for asymmetric catalysis and as a structural motif in bioactive molecules, including peptide nucleic acids (PNAs) and enzyme inhibitors. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(1S,2S)-tert-Butyl (2-aminocyclopentyl)carbamate, with the CAS number 586961-34-4, possesses a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol .[1] The structure features a cyclopentane ring with two adjacent amino groups in a trans configuration. One of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group, rendering it less reactive and allowing for selective functionalization of the free amine.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 586961-34-4 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Storage Temperature | 2-8°C (protect from light) | [2] |

Table 2: Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the cyclopentyl ring protons, a singlet for the nine protons of the tert-butyl group, and signals for the amine and carbamate protons. |

| ¹³C NMR | Resonances for the five carbons of the cyclopentane ring, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine and carbamate, C=O stretching of the carbamate, and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Experimental Protocols

A practical and scalable synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate has been reported, which allows for the isolation of the (1S,2S)-enantiomer.[3] The synthesis proceeds via the opening of a tosyl-activated cyclopentene aziridine, followed by optical resolution.

Synthesis of Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate

A common synthetic route involves the mono-Boc protection of trans-1,2-diaminocyclopentane.

Materials:

-

trans-1,2-Diaminocyclopentane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Chloroform

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve trans-1,2-diaminocyclopentane in chloroform.

-

Add a solution of di-tert-butyl dicarbonate in chloroform dropwise to the diamine solution at room temperature. A molar ratio of diamine to Boc₂O of approximately 10:1 is often used to favor mono-protection.[1]

-

Stir the reaction mixture at room temperature for several hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the racemic trans-tert-butyl (2-aminocyclopentyl)carbamate.

Optical Resolution of (1S,2S)-tert-Butyl (2-aminocyclopentyl)carbamate

The racemic mixture can be resolved using a chiral resolving agent, such as 10-camphorsulfonic acid (CSA), to selectively crystallize one of the diastereomeric salts.[3]

Materials:

-

Racemic trans-tert-butyl (2-aminocyclopentyl)carbamate

-

(1S)-(-)-10-Camphorsulfonic acid

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (aqueous solution)

-

Dichloromethane

Procedure:

-

Dissolve the racemic carbamate in methanol.

-

Add a solution of (1S)-(-)-10-camphorsulfonic acid in methanol to the carbamate solution.

-

Allow the mixture to stand for crystallization of the diastereomeric salt.

-

Collect the crystals by filtration and wash with cold diethyl ether.

-

To liberate the free amine, dissolve the diastereomeric salt in water and basify with an aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1S,2S)-tert-butyl (2-aminocyclopentyl)carbamate.

Applications in Research and Drug Development

The chiral nature of (1S,2S)-tert-butyl (2-aminocyclopentyl)carbamate makes it a valuable precursor for the synthesis of various molecules with potential therapeutic applications.

Chiral Ligands for Asymmetric Catalysis

The corresponding diamine, obtained after deprotection of the Boc group, can be used to synthesize C₂-symmetric and non-symmetric chiral ligands. These ligands can then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, such as hydrogenation, C-C bond formation, and hydrosilylation.[4] The rigid cyclopentane backbone often imparts high levels of stereocontrol in these reactions.

Peptide Nucleic Acid (PNA) Monomers

This compound serves as a scaffold for the synthesis of chiral PNA monomers.[3] PNAs are synthetic analogs of DNA and RNA with a peptide-like backbone. The incorporation of chiral units like the one derived from (1S,2S)-tert-butyl (2-aminocyclopentyl)carbamate can influence the hybridization properties and biological activity of the resulting PNA oligomers.

Enzyme Inhibitors and Drug Candidates

The rigid stereodefined structure of (1S,2S)-tert-butyl (2-aminocyclopentyl)carbamate makes it an attractive scaffold for the design of enzyme inhibitors.[1] By functionalizing the free amino group with various pharmacophores, it is possible to create molecules that can bind to the active site of target enzymes with high affinity and selectivity. For instance, derivatives of 1,2-diaminocyclohexane, a closely related structure, have been explored as factor Xa inhibitors for anticoagulant therapy.[5][6] While specific enzyme targets for derivatives of (1S,2S)-tert-butyl (2-aminocyclopentyl)carbamate are not extensively documented in publicly available literature, its structural features suggest potential for development in this area.

Conclusion

(1S,2S)-tert-Butyl (2-aminocyclopentyl)carbamate is a key chiral intermediate with significant potential in asymmetric synthesis and medicinal chemistry. Its well-defined stereochemistry and the presence of two differentially protected amino groups allow for a wide range of chemical modifications. The availability of practical synthetic and resolution protocols further enhances its utility for researchers and drug developers aiming to create novel chiral ligands, PNA monomers, and bioactive compounds. Further exploration of its applications is likely to yield new catalysts and therapeutic agents with improved properties.

References

- 1. tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate | 586961-34-4 | Benchchem [benchchem.com]

- 2. tert-butyl (1R,2R)-2-aMinocyclopentylcarbaMate | 1016971-66-6 [amp.chemicalbook.com]

- 3. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral ligands derived from monoterpenes: application in the synthesis of optically pure secondary alcohols via asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part I: exploration of 5-6 fused rings as alternative S1 moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part II: exploration of 6-6 fused rings as alternative S1 moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (1R,2R)-tert-Butyl (2-aminocyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-tert-Butyl (2-aminocyclopentyl)carbamate, a key chiral building block, is of significant interest in medicinal chemistry and drug development. Its rigid cyclopentyl scaffold and vicinal diamine functionality make it a valuable component in the synthesis of a wide range of biologically active molecules, including ligands for asymmetric catalysis and modified peptide nucleic acids (PNAs).[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative quantitative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Synthetic Strategies

Several synthetic strategies have been developed to produce (1R,2R)-tert-butyl (2-aminocyclopentyl)carbamate. The choice of a particular route often depends on factors such as the desired stereochemical purity, scalability, and the availability of starting materials. The most prominent methods include:

-

Racemic Synthesis via Aziridine Ring Opening and Subsequent Resolution: This practical approach involves the synthesis of a racemic mixture of the target compound, followed by classical resolution to isolate the desired (1R,2R)-enantiomer.[2][3]

-

Stereoselective Synthesis from Cyclopentene Oxide: This method aims to establish the desired stereochemistry from an early stage, starting from the readily available cyclopentene oxide.

-

Direct Mono-Boc Protection of (1R,2R)-1,2-diaminocyclopentane: For this route, the commercially available or pre-synthesized chiral diamine is selectively protected with a single tert-butyloxycarbonyl (Boc) group.

This guide will delve into the detailed experimental procedures for the first two methods, as they represent common and effective approaches to obtaining the target compound.

Experimental Protocols

Method 1: Racemic Synthesis via Aziridine Ring Opening and Optical Resolution

This robust method provides access to multigram quantities of both enantiomers of tert-butyl (2-aminocyclopentyl)carbamate without the need for chromatography for the resolution step.[2][3]

Workflow Diagram:

Caption: Synthesis of (1R,2R)-tert-Butyl (2-aminocyclopentyl)carbamate via Aziridine Ring Opening and Resolution.

Step 1: Synthesis of rac-trans-tert-Butyl (2-aminocyclopentyl)carbamate

-

Aziridination of Cyclopentene:

-

To a stirred solution of cyclopentene in acetonitrile, add Chloramine-T trihydrate.

-

Stir the reaction mixture at room temperature.

-

After completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with 1 N HCl. The organic layer is dried and concentrated to afford the tosyl-activated cyclopentene aziridine as a white solid.

-

-

Aziridine Ring Opening and Boc Protection:

-

To a solution of the tosyl-activated aziridine in a mixture of acetonitrile and water, add sodium azide and ammonium chloride.

-

Heat the mixture to reflux.

-

After cooling, add di-tert-butyl dicarbonate ((Boc)₂O) and continue stirring.

-

The resulting tert-butyl (2-azidocyclopentyl)carbamate is then reduced.

-

-

Azide Reduction:

-

The crude azido carbamate is dissolved in methanol and subjected to hydrogenation over 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield rac-trans-tert-butyl (2-aminocyclopentyl)carbamate. The reaction is reported to proceed with a 72% yield from the tosyl aziridine.[3]

-

Step 2: Optical Resolution

-

Salt Formation:

-

Dissolve the racemic product in acetone.

-

Add a solution of (S)-(+)-10-camphorsulfonic acid in acetone.

-

Stir the mixture for several hours to allow for the precipitation of the diastereomeric salt.

-

-

Fractional Crystallization:

-

Collect the resulting white precipitate by filtration.

-

Recrystallize the precipitate from acetonitrile twice to obtain the pure diastereomeric salt of the (1R,2R)-enantiomer.

-

-

Liberation of the Free Amine:

-

Suspend the purified salt in a mixture of ethyl acetate and 2 N NaOH solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure (1R,2R)-tert-butyl (2-aminocyclopentyl)carbamate.

-

Method 2: Stereoselective Synthesis from Cyclopentene

This approach establishes the desired stereochemistry early in the synthesis, potentially reducing the number of steps and avoiding a classical resolution.

Workflow Diagram:

Caption: Stereoselective Synthesis of (1R,2R)-tert-Butyl (2-aminocyclopentyl)carbamate from Cyclopentene.

Experimental Protocol Outline:

-

Epoxidation of Cyclopentene: Cyclopentene is oxidized to cyclopentene oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

-

Ring Opening of Cyclopentene Oxide: The epoxide is opened with an amine source, such as benzylamine, to yield racemic trans-2-(benzylamino)cyclopentanol.

-

Optical Resolution: The racemic amino alcohol is resolved using a chiral acid, for example, R-(-)-mandelic acid, through fractional crystallization to isolate the desired (1R,2R)-enantiomer.

-

Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation, typically using palladium hydroxide on carbon (Pearlman's catalyst), to give (1R,2R)-2-aminocyclopentanol.

-

Functional Group Transformation: The hydroxyl group is converted into a good leaving group, for instance, by mesylation with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

-

Azide Substitution: The mesylate undergoes nucleophilic substitution with sodium azide in a polar aprotic solvent like DMF. This step proceeds with inversion of configuration at the carbon center bearing the leaving group.

-

Reduction and Boc Protection: Finally, the azide is reduced to the primary amine via catalytic hydrogenation (e.g., using PtO₂), and the resulting diamine is directly protected with di-tert-butyl dicarbonate to afford the final product, (1R,2R)-tert-butyl (2-aminocyclopentyl)carbamate.

Quantitative Data Summary

The following table summarizes key quantitative data for the described synthetic routes, allowing for a direct comparison of their efficiency.

| Parameter | Method 1: Aziridine Ring Opening & Resolution | Method 2: Stereoselective Synthesis from Cyclopentene |

| Starting Material | Cyclopentene | Cyclopentene |

| Key Steps | Aziridination, Ring Opening, Reduction, Resolution | Epoxidation, Ring Opening, Resolution, Functional Group Transformation, Reduction, Protection |

| Overall Yield | ~33% (for the racemic mixture) | Not explicitly reported as a single overall yield |

| Yield of Key Steps | Aziridination: 92% (two steps)[3] Ring Opening & Reduction: 72%[3] Resolution: ~51% for each enantiomer from the racemate | Not fully detailed in the available literature |

| Enantiomeric Purity | >99% ee after resolution and recrystallization | High enantiomeric purity is expected from the resolution step |

| Scalability | Amenable to large-scale (10g) preparation of the racemate[3] | Potentially scalable, but may require optimization of multiple steps |

| Chromatography | Not required for the resolution step[3] | Likely required for purification of intermediates |

Conclusion

The synthesis of (1R,2R)-tert-butyl (2-aminocyclopentyl)carbamate can be effectively achieved through multiple synthetic pathways. The choice between a racemic synthesis followed by resolution and a stereoselective approach will depend on the specific requirements of the research, including scale, cost, and available expertise. The aziridine ring-opening route offers a practical and scalable method for obtaining both enantiomers in high purity. While the stereoselective route from cyclopentene oxide is conceptually elegant, further optimization and detailed reporting of experimental procedures and yields are needed for it to be a readily accessible alternative. This guide provides the necessary foundational information and detailed protocols to enable researchers to successfully synthesize this valuable chiral building block for their drug discovery and development programs.

References

An In-depth Technical Guide to the Stereoisomers of tert-Butyl (2-aminocyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of tert-butyl (2-aminocyclopentyl)carbamate, a versatile building block in medicinal chemistry. The document details synthetic methodologies, physicochemical properties, and experimental protocols relevant to the cis- and trans-diastereomers and their respective enantiomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

Introduction

This compound and its stereoisomers are important intermediates in the synthesis of chiral ligands and modified peptide nucleic acids (PNAs).[1] The spatial arrangement of the amino and the Boc-protected amino groups on the cyclopentane ring gives rise to four distinct stereoisomers, each with unique properties and potential applications in asymmetric synthesis and drug design. The trans-isomers possess a (1R,2R)/(1S,2S) configuration, while the cis-isomers have a (1R,2S)/(1S,2R) configuration. The controlled synthesis and separation of these stereoisomers are crucial for their application in stereospecific molecular recognition processes.

Synthesis of Stereoisomers

The synthesis of the stereoisomers of this compound can be approached through two main strategies:

-

Synthesis of the racemic mixture followed by optical resolution: This is a common approach for the trans-isomers. A racemic mixture of trans-tert-butyl (2-aminocyclopentyl)carbamate is first synthesized, and then the enantiomers are separated using a chiral resolving agent.

-

Stereoselective synthesis from chiral precursors: This method involves the use of chiral starting materials or catalysts to directly synthesize the desired stereoisomer.

Synthesis of (rac)-trans-tert-Butyl (2-aminocyclopentyl)carbamate

A practical synthesis for the racemic trans-isomer involves the opening of a tosyl-activated cyclopentene aziridine.[1]

Optical Resolution of (rac)-trans-tert-Butyl (2-aminocyclopentyl)carbamate

The separation of the (1R,2R) and (1S,2S) enantiomers from the racemic trans-mixture can be achieved by fractional crystallization using a chiral acid, such as 10-camphorsulfonic acid (CSA).[1]

Synthesis of cis-Stereoisomers

The cis-stereoisomers, (1R,2S)- and (1S,2R)-tert-butyl (2-aminocyclopentyl)carbamate, can be synthesized from the corresponding cis-1,2-diaminocyclopentane enantiomers through mono-Boc protection.

Quantitative Data of Stereoisomers

The physicochemical and spectroscopic data for the four stereoisomers of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of Stereoisomers

| Stereoisomer | Configuration | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |

| 1 | (1R,2R) | 1016971-66-6 | C₁₀H₂₀N₂O₂ | 200.28 | Not available | Not available |

| 2 | (1S,2S) | 586961-34-4 | C₁₀H₂₀N₂O₂ | 200.28 | Not available | Not available |

| 3 | (1R,2S) | 721395-15-9 | C₁₀H₂₀N₂O₂ | 200.28 | Not available | Not available |

| 4 | (1S,2R) | 445479-01-6 | C₁₀H₂₀N₂O₂ | 200.28 | Not available | Not available |

Table 2: Spectroscopic Data of Stereoisomers

| Stereoisomer | 1H NMR (δ ppm) | 13C NMR (δ ppm) |

| 1 (1R,2R) | Data not available | Data not available |

| 2 (1S,2S) | A characteristic singlet for the tert-butyl protons appears around 1.4 ppm.[2] | Data not available |

| 3 (1R,2S) | Data not available | Data not available |

| 4 (1S,2R) | Data not available | Data not available |

Experimental Protocols

Protocol 1: Synthesis of (rac)-trans-tert-Butyl (2-aminocyclopentyl)carbamate via Aziridine Opening[1]

This protocol describes a practical synthesis of the racemic trans-isomer.

Materials:

-

Tosyl-activated cyclopentene aziridine

-

Sodium azide (NaN₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Appropriate solvents (e.g., DMF, THF)

Procedure:

-

Azide Formation: The tosyl-activated cyclopentene aziridine is reacted with sodium azide in a suitable solvent like DMF to yield the corresponding azidoamine.

-

Reduction of the Azide: The azidoamine is then reduced to the corresponding diamine using a reducing agent such as lithium aluminum hydride in an anhydrous solvent like THF.

-

Mono-Boc Protection: The resulting racemic trans-1,2-diaminocyclopentane is selectively protected with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent to yield (rac)-trans-tert-butyl (2-aminocyclopentyl)carbamate.

-

Purification: The final product is purified by column chromatography.

Protocol 2: Optical Resolution of (rac)-trans-tert-Butyl (2-aminocyclopentyl)carbamate[1]

This protocol outlines the separation of the (1R,2R) and (1S,2S) enantiomers.

Materials:

-

(rac)-trans-tert-butyl (2-aminocyclopentyl)carbamate

-

(1S)-(+)-10-camphorsulfonic acid (for resolving the (1R,2R)-enantiomer) or (1R)-(-)-10-camphorsulfonic acid (for resolving the (1S,2S)-enantiomer)

-

Suitable solvent for crystallization (e.g., methanol/ethyl acetate)

-

Base for liberation of the free amine (e.g., NaOH)

Procedure:

-

Diastereomeric Salt Formation: The racemic trans-amine is dissolved in a suitable solvent and treated with one equivalent of the chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid).

-

Fractional Crystallization: The resulting diastereomeric salts are separated by fractional crystallization. The less soluble diastereomer crystallizes out of the solution upon cooling.

-

Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base to liberate the free enantiomerically pure amine.

-

Extraction and Purification: The enantiomerically pure product is extracted with an organic solvent and purified. The other enantiomer can be recovered from the mother liquor.

Protocol 3: General Procedure for Mono-Boc Protection of 1,2-Diaminocyclopentane

This protocol provides a general method for the synthesis of both cis- and trans-isomers from their respective diamine precursors.

Materials:

-

(1R,2S)-1,2-diaminocyclopentane or other stereoisomers of 1,2-diaminocyclopentane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., chloroform, THF)

Procedure:

-

Reaction Setup: The respective stereoisomer of 1,2-diaminocyclopentane is dissolved in a suitable solvent.

-

Addition of Boc₂O: One equivalent of di-tert-butyl dicarbonate (Boc₂O) is added to the solution. The stoichiometry is crucial to favor mono-protection.

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield the desired mono-Boc protected stereoisomer. A yield of approximately 70% can be expected.[2]

Visualizations

Caption: Synthesis and resolution of trans-stereoisomers.

Caption: Synthesis of cis-stereoisomers.

References

Spectroscopic and Synthetic Profile of tert-Butyl (2-aminocyclopentyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-Butyl (2-aminocyclopentyl)carbamate. The information is presented to be a valuable resource for researchers engaged in medicinal chemistry, organic synthesis, and drug development, where this molecule can serve as a key building block. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use for technical audiences.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate

| Nucleus | Chemical Shift (δ) / ppm | Description |

| 1H | ~3.4 - 3.6 | Multiplet, 1H (CH-NHBoc) |

| 1H | ~2.9 - 3.1 | Multiplet, 1H (CH-NH2) |

| 1H | ~1.5 - 2.0 | Multiplets, 6H (Cyclopentyl CH2) |

| 1H | ~1.4 | Singlet, 9H (tert-Butyl) |

| 13C | ~155 - 157 | Carbonyl (C=O) |

| 13C | ~78 - 80 | Quaternary Carbon (C(CH3)3) |

| 13C | ~58 - 62 | CH-NHBoc |

| 13C | ~55 - 59 | CH-NH2 |

| 13C | ~28 - 35 | Cyclopentyl CH2 |

| 13C | ~28.5 | tert-Butyl (CH3) |

Table 2: Infrared (IR) Spectroscopy Data for tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate

| Wavenumber (cm-1) | Functional Group | Vibrational Mode |

| ~3300 | N-H | Stretching (Amine) |

| ~2850 - 2960 | C-H | Stretching (Aliphatic) |

| ~1680 - 1720 | C=O | Stretching (Carbamate) |

| ~1520 | N-H | Bending (Amine) |

| ~1170 | C-O | Stretching (Carbamate) |

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Fragment | Description |

| 201 | [M+H]+ | Molecular ion peak (protonated) |

| 145 | [M-C4H8+H]+ | Loss of isobutylene from the tert-butyl group |

| 101 | [M-Boc+H]+ | Loss of the Boc protecting group |

| 84 | [C5H10N]+ | Cyclopentylamino fragment |

| 57 | [C4H9]+ | tert-Butyl cation |

Experimental Protocols

The following sections detail the synthetic and spectroscopic procedures relevant to this compound.

Synthesis of trans-tert-Butyl (2-aminocyclopentyl)carbamate[1]

A practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate involves the opening of a tosyl-activated cyclopentene aziridine.[1]

Materials:

-

Tosyl-activated cyclopentene aziridine

-

Sodium azide (NaN3)

-

tert-Butanol

-

Appropriate solvents (e.g., DMF, THF)

-

Reagents for Boc protection (e.g., Di-tert-butyl dicarbonate (Boc)2O)

-

Aqueous work-up reagents (e.g., saturated sodium bicarbonate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Azide Opening: The tosyl-activated cyclopentene aziridine is reacted with sodium azide in a suitable solvent like dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism to open the aziridine ring and introduce the azide functionality, yielding a trans-azidoamine intermediate.

-

Reduction of Azide: The resulting azido intermediate is then reduced to the corresponding diamine. This can be achieved through various methods, such as catalytic hydrogenation (H2, Pd/C) or using a reducing agent like lithium aluminum hydride (LiAlH4).

-

Mono-Boc Protection: The crude diamine is selectively protected at one of the amino groups with a tert-butoxycarbonyl (Boc) group. This is typically done by treating the diamine with one equivalent of di-tert-butyl dicarbonate ((Boc)2O) in a solvent like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at room temperature.

-

Work-up and Purification: The reaction mixture is quenched with water or a mild aqueous base. The product is extracted into an organic solvent, washed with brine, and dried over an anhydrous drying agent. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure trans-tert-Butyl (2-aminocyclopentyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Acquire a 1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a 13C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of 13C. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

-

An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

For ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded, typically over a range of 4000-400 cm-1. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute a small aliquot of this stock solution with the mobile phase to a final concentration in the low µg/mL range.

Data Acquisition:

-

The sample solution is introduced into the ESI source.

-

The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]+ and characteristic fragment ions.

Visualizations

The following diagrams illustrate key conceptual workflows in the analysis of this compound.

Caption: Synthetic pathway for trans-tert-Butyl (2-aminocyclopentyl)carbamate.

References

Navigating the Stability of tert-Butyl (2-aminocyclopentyl)carbamate: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

In the landscape of pharmaceutical research and drug development, the integrity of chemical intermediates is paramount. This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for tert-Butyl (2-aminocyclopentyl)carbamate, a key building block in the synthesis of complex molecules. This document is intended for researchers, scientists, and professionals in the drug development sector, offering a comprehensive overview of the compound's characteristics to ensure its effective and safe use.

Executive Summary

This compound, featuring a tert-butyloxycarbonyl (Boc) protecting group, is a compound valued for its role in organic synthesis. The stability of this molecule is largely dictated by the integrity of the Boc group, which is known for its resistance to basic and nucleophilic conditions, as well as catalytic hydrogenation. However, it is notably sensitive to acidic environments, which facilitate its removal. This guide outlines the compound's stability profile, recommended storage protocols, and potential degradation pathways, supported by generalized experimental methodologies for stability assessment.

Chemical Stability Profile

The stability of this compound is fundamentally linked to the Boc protecting group. This group is generally stable under a variety of conditions, making it a robust choice for protecting amine functionalities during multi-step syntheses. However, its lability under acidic conditions is a critical factor to consider for both storage and handling.

Key Stability Characteristics:

-

Acid Sensitivity: The carbamate linkage is susceptible to cleavage under acidic conditions. This is the primary pathway for deprotection and the main consideration for avoiding degradation during storage.

-

Thermal Stability: While generally stable at recommended storage temperatures, the compound can undergo thermal decomposition at elevated temperatures, which may lead to the release of hazardous fumes.

-

Moisture Sensitivity: Some suppliers indicate that the compound may be sensitive to moisture. Hydrolysis of the carbamate can occur, particularly under non-neutral pH conditions.

-

Oxidative Stability: The compound should be stored away from strong oxidizing agents, which can lead to degradation.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, adherence to proper storage and handling protocols is essential. The following recommendations are based on information from chemical suppliers and general best practices for handling Boc-protected amines.

| Parameter | Recommendation |

| Temperature | Refrigerated (2-8°C) is the most commonly recommended storage temperature.[1] Some sources also suggest storage at 0-8°C.[2] While room temperature storage is mentioned by some suppliers, refrigeration is preferable for long-term stability.[3] |

| Atmosphere | For optimal long-term storage and to mitigate moisture sensitivity, storing under an inert atmosphere, such as argon, is recommended.[1] Containers should be tightly sealed to prevent exposure to air and moisture.[4][5][6] |

| Light Exposure | Store in a dark place, protected from light.[4] |

| Incompatible Materials | Avoid contact with strong acids and strong oxidizing agents.[5][7] |

| Handling | Handle in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][9] Avoid the formation of dust and aerosols.[8] Wash hands thoroughly after handling.[4] |

Degradation Pathways

The primary degradation pathway for this compound is acid-catalyzed hydrolysis of the Boc protecting group. This process involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free diamine.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound, adapted from international guidelines for stability testing of chemical substances.

Accelerated Thermal Stability Study

Objective: To assess the stability of the compound under elevated temperature and humidity conditions to predict its long-term stability.

Methodology:

-

Place a known quantity of this compound in loosely capped vials.

-

Store the vials in a stability chamber at 40°C ± 2°C with 75% ± 5% relative humidity.

-

Withdraw samples at initial (time 0), 1, 3, and 6-month time points.

-

Analyze the samples for purity and the presence of degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Compare the results to a control sample stored at the recommended long-term storage condition (e.g., 5°C ± 3°C).

Photostability Study

Objective: To determine the intrinsic photostability of the compound upon exposure to light.

Methodology:

-

Place a sample of the compound in a chemically inert, transparent container.

-

Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

-

Expose both samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze both the exposed and control samples for purity and degradation products by a suitable analytical method (e.g., HPLC).

-

The change in the exposed sample relative to the control indicates the extent of photodegradation.

Conclusion

This compound is a chemically stable compound under standard basic and nucleophilic conditions, making it a reliable intermediate in organic synthesis. Its primary vulnerability is its lability to acidic conditions. By adhering to the recommended storage and handling guidelines, particularly refrigeration, protection from moisture and light, and avoidance of acidic environments, researchers can ensure the long-term integrity of this valuable building block. The provided experimental protocols offer a framework for conducting stability assessments to further characterize its behavior under specific laboratory conditions.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate 97% | CAS: 445479-01-6 | AChemBlock [achemblock.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

Commercial Availability and Synthetic Pathways of Enantiopure tert-Butyl (2-aminocyclopentyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic methodologies for the enantiopure forms of tert-Butyl (2-aminocyclopentyl)carbamate. This chiral diamine building block is of significant interest in medicinal chemistry and drug development due to its utility as a scaffold in the synthesis of novel therapeutic agents. This document summarizes commercially available sources for both (1R,2S) and (1S,2R) enantiomers, details a key synthetic and resolution protocol, and provides a visual representation of the synthetic workflow.

Commercial Availability

The enantiomers of this compound are available from several chemical suppliers. The (1S,2R) enantiomer appears to be more readily listed and in stock compared to the (1R,2S) form. The following tables provide a summary of representative commercial sources. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

Table 1: Commercial Suppliers of (1S,2R)-tert-Butyl (2-aminocyclopentyl)carbamate

| Supplier | Catalog Number | Purity | Pack Sizes | Availability/Notes |

| AChemBlock | S75519 | 97% | Custom Quote | --- |

| Biosynth | FB141619 | --- | 0.25 g, 0.5 g, 1 g | 0.25 g in stock, larger quantities have a 3-4 week lead time. |

| CymitQuimica | --- | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g | Various pack sizes available, with options to inquire for larger quantities. |

| Suzhou Health Chemicals Co., Ltd. | 445479-01-6 | 98.5% | Inquire | Appears to be a manufacturer offering custom synthesis from gram to ton scale. |

Table 2: Commercial Suppliers of (1R,2S)-tert-Butyl (2-aminocyclopentyl)carbamate

Information for the (1R,2S) enantiomer is less explicitly available in public listings. Researchers are advised to inquire with major chemical suppliers who often provide custom synthesis services or may have the compound available though not listed in their online catalog.

Synthetic and Resolution Protocols

A practical and efficient method for the synthesis of racemic trans-tert-butyl-2-aminocyclopentylcarbamate and the subsequent resolution of its enantiomers has been reported.[1] This approach provides access to multigram quantities of both enantiomers without the need for chromatography.[1]

Synthesis of Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate

The synthesis commences with the opening of a tosyl-activated cyclopentene aziridine. This method provides a straightforward route to the racemic mixture of the target compound.

Resolution of Enantiomers

The optical resolution of the racemic mixture is achieved using 10-camphorsulfonic acid (CSA).[1] This classical resolution technique relies on the formation of diastereomeric salts, which can be separated by fractional crystallization. Subsequent liberation of the free amines from the separated salts yields the individual enantiopure (1R,2S) and (1S,2R) products.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and resolution of enantiopure this compound.

Caption: Synthetic and resolution workflow for enantiopure this compound.

Conclusion

Enantiopure this compound, a valuable chiral building block, is commercially available, with the (1S,2R) enantiomer being more readily found in supplier catalogs. For research and development requiring larger quantities or access to the (1R,2S) enantiomer, the detailed synthetic and resolution protocol provides a practical and scalable solution. The straightforward nature of the synthesis and resolution makes these important chiral intermediates accessible for a wide range of applications in drug discovery and development.

References

The Pivotal Role of tert-Butyl (2-aminocyclopentyl)carbamate as a Chiral Diamine Surrogate in Asymmetric Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to produce enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral vicinal diamines are a privileged class of ligands and catalysts for a vast array of asymmetric transformations. However, their synthesis can often be complex and costly. This has spurred the development of "chiral diamine surrogates," molecules that can be readily prepared and subsequently elaborated into effective chiral ligands and catalysts. Among these, tert-Butyl (2-aminocyclopentyl)carbamate has emerged as a versatile and valuable building block. Its rigid cyclopentyl backbone provides a well-defined stereochemical environment, while the differentially protected amino functionalities allow for sequential and controlled synthetic modifications.

This technical guide provides a comprehensive overview of the role of this compound as a chiral diamine surrogate. It details its synthesis, its elaboration into various chiral ligands, and their application in asymmetric catalysis, supported by quantitative data and detailed experimental protocols.

Synthesis of this compound

A practical and scalable synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate has been developed, making this chiral surrogate readily accessible in multigram quantities. The synthetic route commences with the opening of a tosyl-activated cyclopentene aziridine. The resulting racemic trans-tert-butyl-2-aminocyclopentylcarbamate can then be efficiently resolved using 10-camphorsulfonic acid (CSA) to furnish both enantiomers without the need for chromatographic purification.[1][2]

Experimental Protocol: Synthesis and Resolution of trans-tert-Butyl (2-aminocyclopentyl)carbamate [1][2]

Step 1: Synthesis of racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate

-

Materials: Tosyl-activated cyclopentene aziridine, sodium azide, tert-butanol, water.

-

Procedure: To a solution of tosyl-activated cyclopentene aziridine in a mixture of tert-butanol and water, sodium azide is added. The reaction mixture is stirred at a specified temperature until the aziridine is consumed (monitored by TLC). The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the racemic azido alcohol. Subsequent reduction of the azide and protection of one of the resulting amino groups with a tert-butoxycarbonyl (Boc) group affords the racemic trans-tert-butyl-2-aminocyclopentylcarbamate.

Step 2: Resolution of racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate

-

Materials: Racemic trans-tert-butyl-2-aminocyclopentylcarbamate, 10-camphorsulfonic acid (CSA), methanol, diethyl ether.

-

Procedure: The racemic carbamate is dissolved in methanol, and a solution of one equivalent of (1S)-(+)-10-camphorsulfonic acid in methanol is added. The mixture is allowed to stand, leading to the precipitation of the diastereomeric salt of one enantiomer. The salt is collected by filtration and can be recrystallized to enhance diastereomeric purity. The free amine is liberated by treatment with a base. The other enantiomer can be recovered from the mother liquor.

Application as a Scaffold for Chiral Ligands

The true utility of this compound lies in its function as a versatile scaffold for the synthesis of a diverse range of chiral ligands. The presence of two distinct amino functionalities, one protected as a carbamate and the other as a free amine, allows for selective derivatization. This enables the introduction of various coordinating groups, such as phosphines, amines, and other heteroatoms, to create bidentate and polydentate ligands for asymmetric catalysis.

Synthesis of Chiral Bisphosphine Ligands

Chiral bisphosphine ligands are among the most successful classes of ligands for asymmetric hydrogenation and other transition metal-catalyzed reactions. The trans-1,2-diamine backbone of this compound provides a C2-symmetric or pseudo-C2-symmetric environment upon derivatization, which is often crucial for achieving high enantioselectivity.

Logical Workflow for Ligand Synthesis

Caption: General workflow for the synthesis of chiral bisphosphine ligands from this compound.

Experimental Protocol: Synthesis of a Chiral Bisphosphine Ligand

-

Materials: Optically pure trans-tert-butyl-2-aminocyclopentylcarbamate, trifluoroacetic acid (TFA), dichloromethane (DCM), triethylamine, chlorodiphenylphosphine.

-

Procedure:

-

Deprotection: The Boc-protected diamine is dissolved in DCM, and TFA is added dropwise at 0 °C. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under vacuum to yield the diamine salt.

-

Phosphinylation: The diamine salt is suspended in an anhydrous solvent (e.g., THF) and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of chlorodiphenylphosphine. The reaction mixture is stirred at room temperature overnight. After quenching and extraction, the crude product is purified by chromatography to afford the chiral bisphosphine ligand.

-

Application in Asymmetric Catalysis

Ligands derived from this compound have shown significant potential in various asymmetric catalytic transformations. The rigid cyclopentane backbone effectively translates the chirality of the ligand to the catalytic center, enabling high levels of stereocontrol.

Asymmetric Hydrogenation

Catalytic Cycle for Asymmetric Hydrogenation

Caption: A generalized catalytic cycle for transition metal-catalyzed asymmetric hydrogenation.

Quantitative Data from Analogous Systems

To illustrate the potential efficacy, the following table summarizes representative results for asymmetric hydrogenations using highly effective P-chiral bisphosphine ligands.

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Reference |

| 1 | Methyl (Z)-α-acetamidocinnamate | 0.01 | Methanol | 10 | 12 | >99 | 99.9 | (Adapted from[3]) |

| 2 | Methyl (Z)-α-acetamidoacrylate | 0.01 | Methanol | 10 | 12 | >99 | 99.5 | (Adapted from[3]) |

| 3 | N-(1-phenylvinyl)acetamide | 0.1 | Toluene | 30 | 24 | >99 | 98 | (Adapted from[3]) |

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

-

Materials: Chiral bisphosphine ligand, metal precursor (e.g., [Rh(COD)2]BF4), prochiral substrate, degassed solvent.

-

Procedure: In a glovebox, the chiral ligand and the metal precursor are dissolved in a degassed solvent to form the catalyst solution. This solution is then transferred to an autoclave containing the substrate. The autoclave is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction is stirred at a specific temperature for a set duration. After the reaction, the pressure is released, the solvent is evaporated, and the conversion and enantiomeric excess of the product are determined by chiral HPLC or GC analysis.

Conclusion

This compound stands out as a highly valuable and readily accessible chiral diamine surrogate. Its straightforward synthesis and the ability to selectively functionalize its two amino groups make it an ideal starting material for the construction of a wide array of chiral ligands. While direct and extensive catalytic data for ligands derived from this specific surrogate requires further exploration in the public domain, the well-established success of analogous chiral 1,2-diamine-based ligands in asymmetric catalysis, particularly in asymmetric hydrogenation, strongly underscores its immense potential. For researchers and professionals in drug development and fine chemical synthesis, this compound represents a strategic and cost-effective entry point to novel and effective chiral technologies. Future work in this area will undoubtedly focus on expanding the library of ligands derived from this surrogate and exploring their applications in a broader range of enantioselective transformations.

References

An In-Depth Technical Guide to Boc-Protected Aminocyclopentane Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, application, and biological significance of Boc-protected aminocyclopentane derivatives. These compounds are crucial building blocks in medicinal chemistry, offering a conformationally restricted scaffold that is valuable in the design of novel therapeutics.

Introduction

Boc-protected aminocyclopentane derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, most notably carbocyclic nucleoside analogues. The cyclopentane ring mimics the furanose sugar moiety of natural nucleosides, while the amino group, protected by the tert-butyloxycarbonyl (Boc) group, allows for controlled elaboration into various functional groups. The Boc protecting group is widely used due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions.[1] This combination of a rigid scaffold and versatile chemical handles makes these derivatives attractive for exploring structure-activity relationships (SAR) in drug discovery.

A prime example of the successful application of this scaffold is in the development of antiviral drugs, such as the HIV reverse transcriptase inhibitor Abacavir. The aminocyclopentane core is a fundamental component of its structure, contributing to its ability to be recognized by viral enzymes and incorporated into the growing DNA chain, leading to chain termination.

Synthesis of Boc-Protected Aminocyclopentane Derivatives

The synthesis of Boc-protected aminocyclopentane derivatives can be achieved through various synthetic routes, often focusing on stereocontrol to obtain enantiomerically pure products. Key strategies include enzymatic resolutions, asymmetric synthesis starting from chiral precursors, and diastereoselective reactions.

General Workflow for Synthesis

A typical synthetic workflow for producing a Boc-protected aminocyclopentane derivative for use in drug discovery involves several key stages. The following diagram illustrates a generalized process.

Caption: Generalized workflow for the synthesis of Boc-protected aminocyclopentane derivatives.

Quantitative Data from Synthetic Procedures

The following table summarizes the yields of key synthetic steps in the preparation of various Boc-protected aminocyclopentane derivatives as reported in the literature.

| Starting Material | Target Derivative | Key Reaction Steps | Overall Yield (%) | Reference |

| (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one | (-)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate | Luche reduction, Mitsunobu reaction, Desilylation, Oxidation, Boc deprotection | 11 | [2][3] |

| (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one | (+)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate | Orthogonal protection, Fluoride-mediated desilylation, Ester cleavage, Oxidation, Boc deprotection | 10 | [2][3] |

| Sodium cyclopentadienylide | (+)-N-Boc-bicycloproline | Rhodium-catalyzed C-H insertion, Wittig methylenation, Ring-closing metathesis, Hydrogenation, Boc-protection, Oxidation | Not specified | [4] |

| 2-azabicyclo[2.2.1]hept-5-en-3-one | (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride | Esterification ring-opening, Reduction | Not specified | [5] |

Experimental Protocols

This section provides detailed experimental methodologies for key reactions in the synthesis of Boc-protected aminocyclopentane derivatives.

Synthesis of (1S,4R)-4-(Boc-amino)cyclopent-2-en-1-ol

This protocol is adapted from procedures for the synthesis of precursors to carbocyclic nucleosides like Abacavir.

Step 1: Esterification and Ring Opening of 2-azabicyclo[2.2.1]hept-5-en-3-one

-

To a solution of 2-azabicyclo[2.2.1]hept-5-en-3-one in an appropriate alcohol (e.g., methanol), add thionyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude ring-opened ester hydrochloride.

Step 2: Reduction to the Amino Alcohol

-

Dissolve the crude ester hydrochloride in a biphasic solvent system of dichloromethane and water.

-

Cool the mixture to 0 °C and add a reducing agent, such as sodium borohydride, portion-wise.

-

Stir the reaction at 0 °C for 4-6 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol.

Step 3: Boc Protection

-

Dissolve the crude amino alcohol in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium bicarbonate, followed by di-tert-butyl dicarbonate (Boc)₂O.

-

Stir the mixture at room temperature for 12-24 hours.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the pure (1S,4R)-4-(Boc-amino)cyclopent-2-en-1-ol.

Application in Drug Discovery: The Case of Abacavir

Boc-protected aminocyclopentane derivatives are pivotal in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity. Abacavir, a potent inhibitor of HIV reverse transcriptase, is a prominent example.

Mechanism of Action of Abacavir

Abacavir is a prodrug that is intracellularly converted to its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase and also as a chain terminator.[6][7]

The following diagram illustrates the signaling pathway of Abacavir's mechanism of action.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride - Google Patents [patents.google.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. droracle.ai [droracle.ai]

The Rising Profile of Aminocyclopentyl Carbamates in Medicinal Chemistry: A Technical Guide

For Immediate Release – In the landscape of modern drug discovery, the aminocyclopentyl carbamate scaffold has emerged as a privileged structure, demonstrating significant potential across various therapeutic areas. This technical guide provides an in-depth analysis of the applications of this versatile moiety, with a particular focus on its role in the development of enzyme inhibitors. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents comparative quantitative data, details experimental methodologies, and visualizes the underlying biological pathways.

The carbamate group, a structural hybrid of an amide and an ester, is a key functional group in numerous approved drugs.[1] Its chemical stability, ability to permeate cell membranes, and capacity to form crucial hydrogen bond interactions with biological targets make it an attractive component in drug design.[1][2] When combined with a constrained aminocyclopentyl ring, the resulting scaffold offers a unique three-dimensional architecture that can be exploited for potent and selective enzyme inhibition.

Core Application: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

A primary area where aminocyclopentyl carbamates have shown immense promise is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP.[2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3] This mechanism has established DPP-4 inhibitors as a cornerstone in the management of type 2 diabetes mellitus.[2]

Numerous research efforts have focused on designing novel DPP-4 inhibitors, with various heterocyclic scaffolds being explored.[1][2] The aminocyclopentyl carbamate structure has been incorporated into designs aiming to interact with the key S1 and S2 pockets of the DPP-4 active site, a necessary condition for potent inhibitory activity.[1]

Quantitative Data Summary: DPP-4 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of novel thiosemicarbazone-based compounds, which, while not aminocyclopentyl carbamates themselves, represent a class of potent DPP-4 inhibitors. This data is presented to illustrate the typical quantitative metrics used to evaluate such compounds and to provide context for the potency of new chemical entities in this therapeutic area.

| Compound ID | Structure | DPP-4 Inhibition (%) at 100 µM | IC50 (nM) | Cytotoxicity (IC50) on NIH/3T3 cells (µM) |

| Sitagliptin | Reference Drug | - | 4.380 ± 0.319 | > 500 |

| 2f | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 98.20 ± 0.89 | 1.266 ± 0.264 | > 500 |

| 2g | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-(trifluoromethyl)benzylidene)thiosemicarbazide | Not reported | 4.775 ± 0.296 | > 500 |

| 2o | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-([1,1'-biphenyl]-4-ylmethylene)thiosemicarbazide | Not reported | 18.061 ± 0.311 | > 500 |

| 2k | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-(methylthio)benzylidene)thiosemicarbazide | Not reported | 22.671 ± 0.301 | > 500 |

| 2i | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-methoxybenzylidene)thiosemicarbazide | Not reported | 43.312 ± 0.372 | > 500 |

| 2a | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-benzylidenethiosemicarbazide | 20.67 ± 1.82 | Not determined | > 500 |

Data sourced from a study on pyrazole-based thiosemicarbazones as DPP-4 inhibitors.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of DPP-4 inhibitors, based on established methods in the field.

General Synthetic Procedure for Aminocyclopentyl Carbamates

The synthesis of aminocyclopentyl carbamates typically involves the reaction of an aminocyclopentanol derivative with a suitable chloroformate or the activation of the corresponding carboxylic acid followed by a Curtius rearrangement. A general, representative procedure is outlined below:

-

Amine Protection: The amino group of a chiral aminocyclopentanol is protected with a suitable protecting group (e.g., Boc anhydride) in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) at room temperature.

-

Carbamate Formation: The protected aminocyclopentanol is then reacted with a desired aryl or alkyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like DCM or tetrahydrofuran (THF) at 0°C to room temperature.

-

Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., trifluoroacetic acid in DCM for a Boc group) to yield the final aminocyclopentyl carbamate derivative.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

This is a generalized procedure; specific reaction conditions may vary based on the substrates used.

In Vitro DPP-4 Inhibition Assay Protocol

This protocol describes a common fluorescence-based assay for determining the DPP-4 inhibitory activity of test compounds.[3][4]

-

Reagents and Materials:

-

Recombinant human DPP-4 enzyme.[4]

-

Fluorogenic substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin).[4]

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl and EDTA.

-

Test compounds dissolved in DMSO.

-

Reference inhibitor (e.g., Sitagliptin).[3]

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Assay Procedure:

-

Add 25 µL of assay buffer to all wells of the 96-well plate.

-

Add 5 µL of the test compound solution (at various concentrations) or DMSO (for control wells) to the respective wells.

-

Add 10 µL of the recombinant human DPP-4 enzyme solution to all wells except for the blank (substrate control) wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the H-Gly-Pro-AMC substrate solution to all wells.

-

Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 15-30 minutes at 37°C.[4]

-

-

Data Analysis:

-

Determine the initial reaction rates (v) from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the log(inhibitor concentration) versus the percentage of inhibition and fit the data to a four-parameter dose-response model to determine the IC50 value.[4]

-

Visualizing the Mechanism of Action

To understand the therapeutic effect of aminocyclopentyl carbamate-based DPP-4 inhibitors, it is essential to visualize their role in the broader signaling pathway.

Broader Therapeutic Potential: Cathepsin K Inhibition

Beyond diabetes, the aminocyclopentyl carbamate scaffold holds potential in other therapeutic areas, such as the treatment of osteoporosis through the inhibition of Cathepsin K (CatK). CatK is a cysteine protease highly expressed in osteoclasts, where it plays a critical role in the degradation of bone matrix proteins like type I collagen.[5] Inhibition of CatK is an attractive strategy for an anti-resorptive osteoporosis therapy.[5] While specific aminocyclopentyl carbamate inhibitors of CatK are less documented in readily available literature, the development of small molecule inhibitors for this target is an active area of research, and the principles of scaffold-based design are highly applicable.

Conclusion

Aminocyclopentyl carbamates represent a valuable and versatile scaffold in modern medicinal chemistry. Their demonstrated success in the context of DPP-4 inhibition highlights their potential for creating potent and selective enzyme inhibitors. The rigid, three-dimensional nature of the cyclopentyl ring, combined with the favorable physicochemical properties of the carbamate linker, provides a robust framework for future drug design. As research continues, it is anticipated that this scaffold will be further exploited to address a wide range of therapeutic targets, from metabolic disorders to degenerative diseases.

References

- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Chiral Ligands from tert-Butyl (2-aminocyclopentyl)carbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable chiral ligands starting from tert-butyl (2-aminocyclopentyl)carbamate. This versatile building block, available in both enantiopure forms, serves as a scaffold for a variety of chiral ligands, including diphosphines and bis(sulfonamides), which are pivotal in asymmetric catalysis—a cornerstone of modern drug development.

Introduction

Chiral ligands are indispensable tools in asymmetric synthesis, enabling the stereoselective production of enantiomerically pure compounds. The 1,2-diaminocyclopentane backbone, accessible from this compound, provides a rigid and tunable platform for the synthesis of C₂-symmetric ligands. These ligands are known to form stable complexes with transition metals, which can then catalyze a wide range of enantioselective transformations with high efficiency and stereocontrol.

This guide outlines the synthetic pathways from the readily available mono-Boc-protected 1,2-diaminocyclopentane to two important classes of chiral ligands: diphosphines and bis(sulfonamides).

Synthetic Workflow Overview